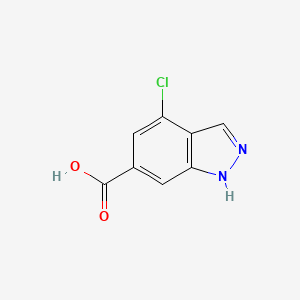

4-chloro-1H-indazole-6-carboxylic acid

Overview

Description

4-chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a chlorine atom at the fourth position and a carboxylic acid group at the sixth position on the indazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired indazole derivative . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-1H-indazole-6-carboxylic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of anti-inflammatory and anti-cancer drugs. For instance, compounds derived from this indazole structure have been investigated for their ability to inhibit specific enzymes linked to cancer progression.

Case Study: Anti-Cancer Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indazole derivatives that exhibited potent activity against certain cancer cell lines. The research focused on modifying the carboxylic acid group to enhance bioactivity and selectivity towards cancerous cells .

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. This compound aids in elucidating biochemical pathways and understanding disease mechanisms.

Case Study: Enzyme Inhibition Studies

Research conducted on the inhibition of specific kinases demonstrated that derivatives of this compound could effectively inhibit target enzymes involved in cell signaling pathways associated with cancer. The findings suggest potential therapeutic applications for these compounds in targeted cancer therapies .

Material Science

The unique chemical properties of this compound make it a candidate for developing new materials, including polymers and coatings. Its ability to form stable complexes with metals enhances its utility in material science.

Case Study: Polymer Synthesis

A study explored the incorporation of this compound into polymer matrices to create materials with enhanced thermal stability and mechanical properties. The results indicated that these polymers could be used in high-performance applications such as aerospace and automotive components .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential role in developing agrochemicals, including herbicides and fungicides. The goal is to create more effective crop protection strategies that minimize environmental impact.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species. Field trials demonstrated improved crop yields when these compounds were applied, indicating their potential as effective agrochemicals .

Analytical Chemistry

This compound is also utilized in analytical chemistry for various techniques such as chromatography and spectroscopy. It serves as a standard for identifying and quantifying other compounds within complex mixtures.

Case Study: Chromatographic Analysis

A study detailed the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations. The compound's stability under various conditions made it an ideal choice for ensuring accurate measurements .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-chloro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

1H-indazole-6-carboxylic acid: Lacks the chlorine atom at the fourth position, resulting in different reactivity and biological activity.

4-bromo-1H-indazole-6-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.

Uniqueness

4-chloro-1H-indazole-6-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various derivatives .

Biological Activity

4-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₆ClN₂O₂

- Molecular Weight : Approximately 196.61 g/mol

- Functional Groups : Contains a chloro group at the 4-position and a carboxylic acid at the 6-position of the indazole ring.

Target Enzymes

The primary biological targets of this compound are kinases, notably:

- CHK1 and CHK2 : These kinases are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- SGK (Serum/Glucocorticoid-regulated Kinase) : Implicated in various cellular processes, including survival signaling.

Mode of Action

The compound exerts its effects through:

- Inhibition of Tyrosine Kinases : This inhibition disrupts critical signaling pathways involved in proliferation and survival, leading to decreased tumor growth and increased apoptosis in cancer cells.

- Cell Cycle Disruption : By inhibiting CHK1 and CHK2, the compound can induce cell death by preventing proper cell cycle progression.

Antitumor Activity

This compound has shown significant antitumor activity:

- Cell Proliferation Inhibition : Studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines by interfering with their signaling pathways.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable effect in cancer therapy .

Antimicrobial Properties

Recent studies have also highlighted its antimicrobial potential:

- Activity Against Fungal Strains : The compound exhibits activity against Candida albicans and other fungal strains, making it a candidate for antifungal drug development .

- Bacterial Inhibition : Preliminary results suggest effectiveness against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remain to be fully characterized.

Anticancer Studies

A significant study demonstrated that this compound could inhibit tumor growth in xenograft models:

- Xenograft Model Results : In a mouse model of colon cancer, treatment with this compound resulted in a notable reduction in tumor size compared to controls .

Antifungal Activity Evaluation

A series of derivatives were tested for antifungal efficacy:

- Efficacy Against C. albicans : Derivatives showed varying degrees of activity with some compounds achieving over 90% inhibition at concentrations as low as 1 mM .

Comparative Biological Activity Table

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) |

|---|---|---|---|

| This compound | Antitumor | HCT116 Colon Cancer | 0.64 |

| This compound | Antifungal | C. albicans | 1.0 |

| Derivative A | Antibacterial | S. aureus | 0.5 |

| Derivative B | Antifungal | C. glabrata | 0.8 |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-chloro-1H-indazole-6-carboxylic acid?

Level: Basic

Answer:

The synthesis typically involves multi-step protocols, including:

- Core indazole formation: Cyclization of substituted hydrazines with appropriate carbonyl precursors under acidic or basic conditions.

- Regioselective chlorination: Use of chlorinating agents (e.g., N-chlorosuccinimide) in polar aprotic solvents (e.g., DMF) at controlled temperatures to introduce the chloro group at the 4-position .

- Carboxylic acid functionalization: Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid moiety .

Critical Considerations: Monitor reaction progress via TLC or HPLC to avoid over-chlorination and ensure regioselectivity.

Q. How can researchers confirm the purity and structural integrity of this compound?

Level: Basic

Answer:

A combination of analytical techniques is essential:

- HPLC/LC-MS: Assess purity (>98%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 to verify substitution patterns (e.g., chloro at C4, carboxylic acid at C6). Key signals include downfield shifts for the carboxylic proton (~12-13 ppm) and aromatic protons adjacent to chlorine .

- Mass spectrometry (HRMS): Confirm molecular weight ([M+H]+ expected for C8H5ClN2O2: 213.0064).

Q. What strategies address challenges in regioselective substitution of the indazole core during derivatization?

Level: Advanced

Answer:

Regioselectivity is influenced by:

- Electronic effects: The electron-withdrawing carboxylic acid group at C6 directs electrophilic substitution to C4. Use directing groups (e.g., Boc-protected amines) to steer reactivity .

- Protection/deprotection: Temporarily protect the carboxylic acid as a methyl ester to prevent unwanted interactions during reactions at other positions .

- Catalytic systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups at C1 or C3, leveraging halogenated intermediates .

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

Level: Advanced

Answer:

- Refinement software: Use SHELXL for small-molecule refinement, especially for handling high-resolution data or twinned crystals. Validate models using R-factor convergence and electron density maps .

- Data collection: Optimize crystal quality (e.g., slow evaporation in DMF/water) to reduce mosaicity.

- Validation tools: Cross-check with CCDC databases to identify discrepancies in bond lengths/angles caused by thermal motion or disorder .

Q. What computational approaches predict the reactivity and stability of this compound in drug discovery?

Level: Advanced

Answer:

- DFT calculations: Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites. B3LYP/6-31G(d) is commonly used for optimizing geometry and calculating HOMO-LUMO gaps .

- Molecular docking: Screen against target proteins (e.g., kinases) to prioritize derivatives with favorable binding energies.

- ADMET prediction: Use QSAR models to assess solubility (logP ~1.5) and metabolic stability, guided by the carboxylic acid’s ionization state .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Level: Advanced

Answer:

- Derivatization: Synthesize analogs via esterification (e.g., methyl ester for improved membrane permeability) or amidation (e.g., coupling with amines for hydrogen-bonding interactions) .

- Biological assays: Test derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate substituent effects (e.g., chloro vs. bromo) with potency.

- Data analysis: Use multivariate regression to identify critical descriptors (e.g., Hammett σ for electron-withdrawing groups) influencing activity .

Q. How should researchers address discrepancies in spectral data during characterization?

Level: Advanced

Answer:

- Contradictory NMR signals: Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) and pH-dependent carboxylic acid protonation. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Mass spectrometry anomalies: Check for adduct formation (e.g., sodium or potassium) and isotopic patterns (e.g., chlorine’s 3:1 35Cl/37Cl ratio) .

- XRD vs. computational models: Reconcile differences by refining thermal parameters or considering dynamic effects (e.g., disorder in crystal packing) .

Properties

IUPAC Name |

4-chloro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGEYGRTLYTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646394 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-25-1 | |

| Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.